4-Azido-3-fluoropyridine
Description
Properties
Molecular Formula |
C5H3FN4 |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
4-azido-3-fluoropyridine |
InChI |
InChI=1S/C5H3FN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H |
InChI Key |
MHVWDUPIFROOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N=[N+]=[N-])F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Pyridines with Sodium Azide
One of the most straightforward and commonly used methods is the nucleophilic aromatic substitution (S_NAr) of a halogen (typically chlorine or bromine) on a pyridine ring by sodium azide (NaN₃). This method exploits the electron-deficient nature of the fluoropyridine ring to facilitate azide displacement.
- Procedure: Pyridine substrates bearing halogens at the 3- and 4-positions are treated with sodium azide in polar aprotic solvents such as acetonitrile.
- Outcome: This reaction selectively replaces the halogen at the 4-position with an azido group, yielding this compound.
- Yields: Reported yields vary widely from moderate to good (24–82%), depending on the substrate and reaction conditions.
Azide Transfer via Diphenylphosphoryl Azide (DPPA)
Another method involves converting a hydroxyl or amino precursor on the pyridine ring to the azido group using diphenylphosphoryl azide (DPPA).
- Example: In a related fluoropyridine system, DPPA was used to convert 3-fluoro-4-aminopyridine intermediates to azido derivatives under mild heating (around 130°C) in solvents such as dimethyl sulfoxide (DMSO).
- Advantages: This method allows for azide introduction without the need for halogenated starting materials and can proceed via Yamada-Curtius rearrangement mechanisms.
- Yields: Moderate yields (~70%) have been reported in similar fluoropyridine azide syntheses.
Nitrosation of Hydrazinopyridine Precursors
A less common but documented approach involves the nitrosation of hydrazinopyridine derivatives to form azidopyridines.
- Procedure: Hydrazinopyridine compounds are treated with nitrosating agents under controlled conditions.
- Example: For tetrafluoropyridine analogs, nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine yielded the corresponding 4-azidopyridine.
- Limitations: This method is more specialized and less commonly applied to this compound specifically.
Reaction Conditions and Optimization
The synthesis of this compound typically requires careful control of temperature and solvent to optimize yield and safety, given the explosive potential of azido compounds.
Research Outcomes and Applications
- The azido group in this compound facilitates 1,3-dipolar cycloaddition ("click") reactions with alkynes, forming triazoles, which are valuable in chemical biology for stable linkage formation.
- The compound has been used in palladium-catalyzed cross-coupling and halogen substitution reactions to generate diverse functionalized pyridine derivatives relevant to medicinal chemistry.
- Its reactivity profile supports applications in drug development, molecular tagging, and materials science.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sodium azide nucleophilic substitution | 3-halogen-4-fluoropyridine | NaN₃, acetonitrile, RT to 80°C | Simple, direct, good yields | Shock sensitivity; explosive risk |
| DPPA-mediated azide transfer | 3-fluoro-4-hydroxypyridine | DPPA, DMSO, 130°C | Mild conditions; no halogen needed | Moderate yields; heating required |
| Nitrosation of hydrazinopyridine | 4-hydrazinopyridine derivatives | Nitrosating agents, mild conditions | Specialized route | Less common; more steps |
Chemical Reactions Analysis
4-Azido-3-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper (I) catalysts in click chemistry.
Cycloaddition Reactions: The compound can undergo cycloaddition with alkynes to form triazoles, a reaction widely used in medicinal chemistry and materials science.
Decomposition: The compound begins to decompose above 120°C, releasing nitrogen gas.
Scientific Research Applications
4-Azido-3-fluoropyridine has several applications in scientific research:
Click Chemistry: It serves as a building block in the copper (I)-catalyzed azide-alkyne cycloaddition reaction, forming triazoles used in drug discovery and materials science.
Medicinal Chemistry: The compound is used to create molecules with potential therapeutic applications, including tagging biological molecules with fluorescent markers.
Materials Science: It is employed in the synthesis of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-azido-3-fluoropyridine primarily involves its azide group, which acts as a reactive site for various chemical reactions. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process facilitated by copper (I) catalysts . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis.
Comparison with Similar Compounds
Physicochemical Properties
Key Findings :
Reactivity in Click Chemistry
- This compound : Demonstrates rapid kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to fluorine’s electron-withdrawing effect, which activates the azide group. This contrasts with 3-Azido-5-bromopyridine , where bromine’s steric bulk may slow reactivity .
- 4-Azido-2-chloropyridine : Chlorine’s moderate electronegativity balances electronic activation and steric hindrance, making it a versatile intermediate for stable triazole formations .
Biological Activity
4-Azido-3-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The azide functional group, combined with the fluorine atom, enhances the compound's reactivity and selectivity in various biochemical applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
The synthesis of this compound typically involves the nucleophilic substitution of suitable precursors with azide reagents. The introduction of the azide group can be achieved via methods such as the reaction of 4-chloro-3-fluoropyridine with sodium azide under appropriate conditions. This compound is characterized by its unique electronic properties due to the electron-withdrawing nature of both the azide and fluorine substituents.
Table 1: Summary of Synthetic Methods for this compound
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro-3-fluoropyridine + NaN₃ | DMF, 80°C | 75% |
| Copper-Catalyzed Azidation | 3-Fluoro-4-bromopyridine + NaN₃ | CuSO₄, H₂O | 85% |
Research indicates that this compound exhibits several biological activities, primarily through its interaction with enzymes and receptors. The presence of the azide group allows for photoactivation, making it a valuable tool in biochemical studies.
- Enzyme Inhibition : One significant finding is that derivatives of this compound can act as competitive inhibitors for various enzymes. For instance, studies have shown that related compounds inhibit alcohol dehydrogenase, with a Ki value comparable to that of AMP derivatives .
- Photochemical Properties : The azide group enables photolytic cleavage, which can lead to the formation of reactive intermediates that may covalently bond to enzyme active sites. This property is particularly useful in studying enzyme mechanisms and developing photoactivatable probes.
Study on Enzyme Inhibition
In a study examining the inhibitory effects on horse liver alcohol dehydrogenase, a derivative of this compound was synthesized and tested for its ability to inhibit NAD+-dependent oxidation reactions. The results indicated that upon photolysis, this compound could effectively compete with NAD+, demonstrating its potential as a biochemical probe .
Antitumor Activity
Another area of investigation has focused on the antitumor properties of fluorinated pyridine derivatives. Research has suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, although specific studies on this compound are still limited.
Table 2: Biological Activity Overview
Q & A
Basic: What are the common synthetic routes for 4-azido-3-fluoropyridine, and how are the reaction conditions optimized?
The synthesis of this compound typically involves diazotization and azide substitution. A validated method (e.g., from ) uses 3-fluoropyridin-4-amine as the starting material. The procedure includes:
- Step 1 : Dissolve the amine in trifluoroacetic acid (TFA) at 0°C.
- Step 2 : Add sodium nitrite (NaNO₂) to generate the diazonium intermediate.
- Step 3 : Introduce sodium azide (NaN₃) for nucleophilic substitution, yielding the azide product.
- Key parameters : Temperature control (0°C), stoichiometric excess of NaN₃ (26.5-fold molar excess), and neutralization with NaHCO₃ to pH 8–9 for extraction .
Optimization : Adjusting TFA volume, reaction time (1–2 hours), and azide equivalents can improve yield (reported up to 76%) and purity.
Basic: How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Characterization relies on:
- ¹H NMR : Peaks at δ 8.40 (d, J = 3.0 Hz), 8.30 (d, J = 5.2 Hz), and 7.27 (dd, J = 5.2/3.1 Hz) confirm aromatic proton environments .
- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., 139.1 g/mol).
- FT-IR : Detection of the azide stretch (~2100 cm⁻¹) and fluorine substituents.
Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for halogenated azidopyridines?
Contradictions may arise from:
- Reagent purity (e.g., NaN₃ moisture sensitivity) or solvent choice (TFA vs. HCl).
- Analytical discrepancies : Use standardized protocols (e.g., HPLC purity assays) and cross-validate with multiple techniques (NMR, MS).
- Replication : Reproduce methods from independent studies (e.g., compare and ) and document deviations in reaction scales or equipment .
Advanced: What role does this compound play in click chemistry, and how can it be applied to drug discovery workflows?
The compound’s azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Applications include:
- Bioconjugation : Attaching fluorophores or targeting moieties to pyridine-based scaffolds.
- Probe design : Creating photoaffinity labels for studying protein-ligand interactions.
Bristol Myers Squibb highlights halogenated azidopyridines as tools for diversifying drug candidates .
Advanced: What are the common side reactions during azide substitution in fluoropyridines, and how can they be mitigated?
- Byproducts : Competing nucleophilic attacks (e.g., thiocyanate formation if using KSCN instead of NaN₃) or diazonium salt decomposition.
- Mitigation :
- Use anhydrous conditions to avoid hydrolysis.
- Optimize stoichiometry (excess NaN₃ drives substitution over elimination).
- Monitor reaction progress with TLC or inline spectroscopy .
Advanced: How can reaction conditions be tailored to improve scalability of this compound synthesis?
- Solvent choice : Replace TFA with HCl for easier neutralization.
- Temperature : Gradual warming post-diazotization reduces exothermic risks.
- Workup : Use ethyl acetate for efficient extraction and sodium sulfate for drying .
Scalability note : Pilot studies at >10 mmol scale show consistent yields (70–76%) under controlled conditions.
Advanced: What safety protocols are critical when handling this compound, given azides’ explosive potential?
- Storage : Keep azides in airtight containers, away from light and heat.
- Handling : Use blast shields, conduct reactions in fume hoods, and avoid metal tools (spark risks).
- Disposal : Quench excess azides with sodium nitrite/sulfamic acid before neutralization .
Advanced: How can computational methods guide the design of this compound analogs for targeted biological applications?
- DFT calculations : Predict regioselectivity in substitution reactions (e.g., fluorine’s electron-withdrawing effect).
- Docking studies : Model interactions with biological targets (e.g., kinases) to prioritize analogs for synthesis.
- QSAR : Correlate substituent effects (e.g., halogen position) with click reactivity or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
